molecular formula C17H16N2O5 B4992585 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone

6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone

Cat. No. B4992585
M. Wt: 328.32 g/mol
InChI Key: FGIVLKMHBKJUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNQX and is a potent antagonist of the ionotropic glutamate receptors.

Scientific Research Applications

6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has various scientific research applications. It is primarily used as a research tool to study the ionotropic glutamate receptors, which are involved in various physiological and pathological processes. DNQX is a potent antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors and is widely used in electrophysiological studies to investigate the role of these receptors in synaptic transmission and plasticity.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone involves its binding to the AMPA and kainate subtypes of ionotropic glutamate receptors. DNQX acts as a competitive antagonist and blocks the binding of glutamate to these receptors, thereby inhibiting the excitatory synaptic transmission mediated by these receptors.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the excitatory synaptic transmission mediated by the AMPA and kainate subtypes of ionotropic glutamate receptors. DNQX has also been shown to block the induction of long-term potentiation (LTP) in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its potency and selectivity as an antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. This allows researchers to selectively block the activity of these receptors and investigate their role in various physiological and pathological processes. However, one of the limitations of using DNQX is its potential off-target effects, as it has been shown to also block the activity of other ion channels and receptors at high concentrations.

Future Directions

There are several future directions for research involving 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One potential direction is the development of more potent and selective antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors. Another potential direction is the investigation of the role of these receptors in various neurological and psychiatric disorders, such as epilepsy, stroke, and depression. Additionally, the use of DNQX in combination with other pharmacological agents could provide insights into the complex interactions between different neurotransmitter systems and their role in various physiological and pathological processes.

Synthesis Methods

The synthesis of 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a complex process that involves several steps. The first step involves the reaction of 4-nitrophenylacetic acid with acetic anhydride to form 4-nitrophenylacetate. The second step involves the reaction of 4-nitrophenylacetate with 3,4-dimethoxybenzaldehyde in the presence of a catalyst to form the intermediate product. The final step involves the reaction of the intermediate product with ammonium acetate to form this compound.

properties

IUPAC Name

6,7-dimethoxy-1-(4-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-14-7-11-8-16(20)18-17(13(11)9-15(14)24-2)10-3-5-12(6-4-10)19(21)22/h3-7,9,17H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIVLKMHBKJUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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